Methyl 2-bromo-5-nitroisonicotinate
Description
Contextualization within Halogenated Heteroaromatic Systems
Halogenated heteroaromatic compounds are a critical class of molecules in medicinal chemistry and drug discovery. The introduction of halogen atoms into a heteroaromatic scaffold can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net Bromine, in particular, can participate in halogen bonding, a non-covalent interaction that can enhance binding to proteins and other biological macromolecules. frontiersin.orgnamiki-s.co.jp
The pyridine (B92270) ring in Methyl 2-bromo-5-nitroisonicotinate places it within the family of N-heterocycles, which are foundational structures in a majority of pharmaceuticals. dur.ac.uk The presence of both a halogen (bromine) and a strong electron-withdrawing group (nitro group) on the pyridine ring makes this compound an interesting subject for studying the interplay of electronic effects and reactivity in heteroaromatic systems.
Structural Features and their Strategic Importance in Chemical Design
The strategic importance of this compound in chemical design stems from the specific arrangement of its functional groups:
The Bromine Atom at C2: The bromine atom is a versatile functional group. It can be readily displaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of diverse functionalities at this position. Furthermore, the bromine atom can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The Nitro Group at C5: The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyridine ring. This deactivation of the ring makes it less susceptible to electrophilic attack but activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The nitro group itself can also be a site for chemical modification, for instance, through reduction to an amino group, which can then be further functionalized.
The Methyl Ester at C4: The methyl ester group, or more broadly, the isonicotinate (B8489971) core, is a common feature in many biologically active molecules. ontosight.ai This group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides, esters, or other derivatives. This provides another handle for modifying the molecule and attaching it to other molecular scaffolds.
The combination of these three functional groups on a single pyridine ring provides a powerful platform for the synthesis of complex and diverse molecular architectures. The distinct reactivity of each group allows for selective and sequential chemical transformations, a key strategy in modern synthetic organic chemistry.
Overview of Current Research Trajectories and Gaps for Isonicotinate Derivatives
Research on isonicotinate derivatives continues to be an active area, driven by their potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net Current research trajectories often focus on:
Synthesis of Novel Analogs: The development of new synthetic methodologies to access a wider range of substituted isonicotinate derivatives with diverse biological activities. nih.govtandfonline.com This includes the exploration of late-stage functionalization techniques to modify complex molecules. nih.gov
Medicinal Chemistry Applications: The design and synthesis of isonicotinate-based compounds as potential therapeutic agents, targeting a variety of diseases. researchgate.netnih.gov This often involves creating libraries of compounds for high-throughput screening.
Materials Science: The incorporation of isonicotinate units into polymers and other materials to impart specific properties, such as thermal stability or light-emitting characteristics.
Despite the significant progress, there are still gaps in the research landscape. For instance, while the general reactivity of functional groups on the pyridine ring is well-understood, the specific interplay of multiple substituents, as seen in this compound, can lead to unexpected reactivity or selectivity. Further detailed mechanistic studies on the reactions of such polysubstituted pyridines are needed. Additionally, while many isonicotinate derivatives have been synthesized, a comprehensive understanding of their structure-activity relationships (SAR) for various biological targets is often lacking. The development of predictive computational models to guide the design of new isonicotinate-based molecules remains a challenge.
Precursor-Based Synthesis of the Isonicotinic Acid Framework
The construction of the this compound molecule typically relies on a precursor-based approach, starting with the isonicotinic acid framework and sequentially introducing the required functional groups. This linear strategy is dependent on the precise control of reaction conditions to achieve the desired regioselectivity.
The pyridine ring is an electron-deficient heterocycle, which makes it less reactive towards standard electrophilic aromatic substitution reactions compared to benzene. pearson.com Direct C-H functionalization of the pyridine core is a challenging but increasingly researched area to avoid the use of pre-functionalized starting materials. rsc.orgresearchgate.net
Functionalization at the C-2 and C-5 positions (ortho and meta to the ring nitrogen, respectively) often requires specific strategies:
Activation via N-Oxidation: Conversion of the pyridine nitrogen to a pyridine-N-oxide activates the ring, particularly at the C-2 and C-4 positions, making it more susceptible to both nucleophilic and certain electrophilic attacks.
Directed Ortho Metalation (DoM): The use of directing groups can facilitate lithiation or other metalation at the C-2 position, allowing for the subsequent introduction of an electrophile.
Halogenation: Direct halogenation of pyridine often requires high temperatures and can lead to a mixture of products. youtube.com The regioselectivity is highly dependent on the reaction conditions and the specific halogenating agent used.
For a molecule with substitution at C-2 and C-5, a common approach involves starting with a pre-functionalized pyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine (B144113), and then building the remaining functionality.
The introduction of the nitro (NO₂) and bromo (Br) groups onto the isonicotinate scaffold must be carefully orchestrated to ensure correct placement. The electron-withdrawing nature of the pyridine nitrogen and the carboxyl group at C-4 significantly influences the regioselectivity of electrophilic substitution.
Nitration: Direct nitration of pyridine is notoriously difficult and often results in very low yields due to the deactivation of the ring by the protonated nitrogen atom under strongly acidic conditions. researchgate.net However, nitration of substituted pyridines can be achieved. For instance, the presence of an activating group can direct the incoming nitro group. A common synthetic strategy involves the nitration of an isonicotinic acid derivative, which typically directs the incoming electrophile to the C-3 or C-5 position. The reaction is often carried out using a mixture of concentrated sulfuric acid and nitric acid. youtube.com
Bromination: The bromine atom at the C-2 position can be introduced via several methods. If starting from an unsubstituted pyridine, direct bromination is challenging. A more viable route often involves a Sandmeyer-type reaction from a 2-aminopyridine (B139424) precursor or starting with a 2-halopyridine.
A plausible synthetic sequence for this substitution pattern often involves the nitration of an appropriate isonicotinic acid derivative, followed by the introduction of the bromine atom, or vice versa. The specific order is critical to leveraging the directing effects of the existing substituents.
The final step in many synthetic routes is the conversion of the carboxylic acid group of the substituted isonicotinic acid to a methyl ester. This can be achieved through several standard methods.
Direct esterification involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalyst. This is a widely used and efficient method.
Fischer-Speier Esterification: This classic method involves heating the carboxylic acid with an excess of methanol and a strong acid catalyst. researchgate.net Common catalysts and conditions are summarized in the table below.
| Catalyst | Reagent | Conditions | Notes |
| Sulfuric Acid (H₂SO₄) | Methanol | Reflux for several hours | A common, cost-effective method. researchgate.net |
| Thionyl Chloride (SOCl₂) | Methanol | Reaction often started at 0°C and then warmed | Highly effective; proceeds via an acid chloride intermediate. researchgate.net |
| Acid Chlorides | Methanol | Reaction with pre-formed isonicotinoyl chloride hydrochloride | Useful for complex or sensitive substrates. researchgate.net |
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. While less common for the primary synthesis from a carboxylic acid, it can be a useful method for converting one ester into another. For example, if an ethyl ester of the target molecule were available, it could be converted to the methyl ester by reacting it with an excess of methanol in the presence of an acid or base catalyst. A patented process for preparing lower alkyl esters of isonicotinic acid involves the hydrogenolysis of dihalo-pyridine carboxylic acid esters, demonstrating an industrial context for ester manipulation. google.com
Multi-Step Convergent and Divergent Synthesis Strategies
Beyond linear, precursor-based approaches, modern organic synthesis employs more complex strategies to build highly substituted molecules like this compound.
Divergent Synthesis: A divergent strategy begins with a common intermediate that is already functionalized, which is then used to create a library of related compounds. For instance, a key intermediate like 2-bromo-5-nitroisonicotinic acid could be synthesized and then reacted with a variety of alcohols to produce a range of different esters. Similarly, the bromo and nitro groups on the ring are amenable to further transformations; the nitro group can be reduced to an amine, and the bromine can participate in cross-coupling reactions, allowing for the synthesis of diverse derivatives from a single, advanced precursor. Modern methods, such as those involving rhodium carbenoid-induced ring expansion of isoxazoles, provide novel pathways to highly functionalized pyridines that can serve as starting points for divergent synthesis. nih.govorganic-chemistry.org
These advanced strategies provide powerful tools for the efficient and flexible synthesis of complex pyridine derivatives.
An exploration into the synthesis of this compound reveals a landscape of evolving chemical strategies. This article delves into advanced synthetic methodologies, focusing on the design of efficient and sustainable routes to this complex pyridine derivative.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-5-nitropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-6(8)9-3-5(4)10(12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSYSLJNDBKBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361385-86-5 | |
| Record name | Methyl 2-bromo-5-nitroisonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Investigations
Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring
The pyridine ring, an electron-deficient aromatic system, is inherently susceptible to nucleophilic attack, a reactivity that is significantly enhanced by the presence of electron-withdrawing substituents. wikipedia.orgwikipedia.org In Methyl 2-bromo-5-nitroisonicotinate, both the ring nitrogen and the nitro group contribute to this activation, making the carbon atoms, particularly those at positions 2 and 4, electrophilic and prone to substitution. wikipedia.orggcwgandhinagar.com
Reactivity of the Bromine Atom (e.g., with Nitrogen, Sulfur, and Oxygen Nucleophiles)
The bromine atom at the 2-position of this compound serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This reactivity allows for the introduction of a variety of functional groups by treatment with appropriate nucleophiles.
Nitrogen Nucleophiles: The bromine can be displaced by various nitrogen-based nucleophiles. For instance, reaction with ammonia (B1221849) or amines can yield 2-amino-5-nitroisonicotinate derivatives. A common synthetic application involves the reaction with piperazine; 2-chloro-5-nitropyridine (B43025) reacts with N-methylpiperazine, and subsequent reduction of the nitro group yields an aminopyridine derivative. nih.gov Similarly, reactions with hydroxylamine (B1172632) have been used to introduce amino groups onto nitropyridine rings. ntnu.no
Sulfur Nucleophiles: Sulfur-based nucleophiles, known for their high nucleophilicity, readily displace the bromine atom. msu.edu Thiolates, for example, can be used to form the corresponding thioethers. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion. nih.gov The substitution of halogens on nitropyridines with sulfur nucleophiles is a key step in the synthesis of various biologically active molecules. nih.gov
Oxygen Nucleophiles: Alkoxides and hydroxides can also act as nucleophiles, leading to the formation of ethers and hydroxy-pyridines, respectively. The reaction of 2-halopyridines with alkoxides is a well-established method for synthesizing pyridyl ethers. gcwgandhinagar.com For example, 2-chloro-5-nitropyridine is used as a starting material in the synthesis of insecticides through nucleophilic substitution of the chlorine by hydroxyl compounds. mdpi.com
The table below summarizes representative nucleophilic substitution reactions on related bromo-nitropyridine systems.
| Nucleophile | Reagent Example | Product Type | Reference |
| Nitrogen | Ammonia, Amines | 2-Amino-5-nitropyridine derivatives | |
| Sulfur | Thiols (e.g., potassium thiocyanate) | 2-Thioether-5-nitropyridine derivatives | |
| Oxygen | Alkoxides (e.g., sodium methoxide) | 2-Alkoxy-5-nitropyridine derivatives | thieme-connect.com |
Role of the Nitro Group as an Electron-Withdrawing Activator
The nitro group (-NO₂) at the 5-position plays a crucial role in activating the pyridine ring for nucleophilic attack. As a powerful electron-withdrawing group, it significantly lowers the electron density of the aromatic ring, making it more electrophilic. wikipedia.orgthieme-connect.com This effect is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the bromine atom is ortho to the nitro group, a position highly activated towards substitution. wikipedia.org
The mechanism of this activation involves the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SNAr reaction. wikipedia.org The nitro group delocalizes the negative charge through resonance, lowering the activation energy of the reaction and facilitating the displacement of the leaving group. wikipedia.org The activating effect of a nitro group is comparable to that of a nitrogen atom within the pyridine ring itself. thieme-connect.com
Regioselectivity and Stereoselectivity in Substitution Pathways
Nucleophilic attack on substituted pyridines generally occurs at the 2- and 4-positions due to the effective delocalization of the negative charge in the transition state by the ring nitrogen. wikipedia.orggcwgandhinagar.com In the case of this compound, the bromine is at the activated 2-position. The strong activating effect of the para-nitro group further directs the nucleophilic attack to this position, leading to high regioselectivity where the bromine atom is preferentially substituted.
Studies on related 3-nitropyridines have shown that amination reactions can selectively occur at the position para to the nitro group. ntnu.no For 2-bromo-5-nitropyridine, the bromine atom is the primary site for substitution by nucleophiles like amines, thiols, or alkoxides. Stereoselectivity is generally not a factor in these SNAr reactions as they proceed through a planar intermediate, unless a chiral center is present in the nucleophile or elsewhere in the molecule, which is not the case for the parent compound.
Reduction Chemistry of the Nitro Functional Group
The nitro group of this compound can be chemically reduced to an amino group, providing a pathway to synthesize substituted aminopyridine derivatives, which are valuable intermediates in medicinal chemistry. acs.org
Selective Reduction to Amino Pyridine Derivatives
The conversion of the nitro group to an amino group is a common and crucial transformation. This reduction must often be performed selectively, without affecting other reducible functional groups in the molecule, such as the methyl ester or the pyridine ring itself. niscpr.res.in The resulting product, Methyl 2-bromo-5-aminoisonicotinate, retains the bromine atom for subsequent cross-coupling reactions or further nucleophilic substitutions, making it a versatile synthetic building block. The synthesis of various bioactive molecules often involves the reduction of a nitro group on a pyridine ring as a key step. nih.gov
Investigation of Various Reducing Agents and Catalysts
A variety of reducing systems have been investigated for the selective reduction of aromatic nitro compounds. The choice of reagent is critical to ensure high yield and chemoselectivity.
Catalytic Hydrogenation: This is a widely used method for reducing nitro groups. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel are effective. acs.orgwikipedia.org For example, 3-ethyl-5-nitropyridine (B15331649) has been successfully reduced to 5-amino-3-ethylpyridine using Pd/C and hydrogen gas. acs.org Similarly, the reduction of a nitropyridine derivative using ammonium (B1175870) formate (B1220265) and Pd/C has been reported in the synthesis of a protein kinase inhibitor. mdpi.com
Metal-Based Reductions: Metals in acidic or neutral media are also commonly employed.
Iron (Fe): Iron powder in the presence of an acid like hydrochloric acid or acetic acid is a classic and cost-effective method for nitro group reduction.
Tin(II) Chloride (SnCl₂): This is another common reagent for the chemoselective reduction of nitroarenes. wikipedia.org
Zinc (Zn) or Magnesium (Mg): Systems like zinc powder with ammonium chloride or hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder have been shown to selectively reduce nitro groups at room temperature. niscpr.res.inwikipedia.orgresearchgate.net
Sodium Borohydride (NaBH₄) with Catalysts: While NaBH₄ alone is generally not strong enough to reduce nitro groups, its reactivity can be enhanced by the addition of catalysts. jsynthchem.com The NaBH₄-FeCl₂ system has been shown to be highly effective for the selective reduction of nitroarenes, even in the presence of sensitive functional groups like esters. d-nb.info
The following table details common reducing systems used for the conversion of nitroarenes to anilines.
| Reducing System | Reagents | Typical Conditions | Reference |
| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, H₂ atmosphere | acs.org |
| Metal in Acid | Fe, HCl/AcOH | Heating | |
| Metal Salt | SnCl₂ | Acidic solution | wikipedia.org |
| Metal and Salt | Zn, NH₄Cl | Aqueous/alcoholic solution | wikipedia.orgresearchgate.net |
| Modified Hydride | NaBH₄, FeCl₂ | Alcoholic solvent | d-nb.info |
Transformations Involving the Ester Moiety
The methyl ester group at the C4 position of the pyridine ring is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives.
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-bromo-5-nitroisonicotinic acid, is a fundamental transformation. This reaction can be carried out under either acidic or basic conditions.
Under basic conditions, a process known as saponification, the ester undergoes nucleophilic acyl substitution with a hydroxide (B78521) ion. The reaction is typically irreversible as the resulting carboxylate salt is deprotonated under the basic conditions. Subsequent acidification of the reaction mixture yields the final carboxylic acid.
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction is an equilibrium process and is typically driven to completion by using a large excess of water. The carbonyl oxygen of the ester is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by water.
The product of this hydrolysis is 2-bromo-5-nitroisonicotinic acid. A related compound, 2-bromo-5-nitrobenzoic acid, which features a carboxylic acid group instead of an ester, highlights the result of such a transformation.
Table 1: Ester Hydrolysis of this compound
| Reactant | Conditions | Product |
| This compound | 1. NaOH (aq), Heat 2. HCl (aq) | 2-bromo-5-nitroisonicotinic acid |
| This compound | H₂SO₄ (dilute), H₂O, Heat | 2-bromo-5-nitroisonicotinic acid |
The ester moiety of this compound can be converted to other esters (transesterification) or amides (amidation).
Transesterification involves reacting the methyl ester with another alcohol in the presence of an acid or base catalyst. This equilibrium reaction can be driven towards the desired product by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.
Amidation is the reaction of the ester with an amine to form an amide. This reaction is generally more favorable than transesterification as amines are typically more nucleophilic than alcohols. The reaction can often be achieved by heating the ester with the desired amine. In some cases, particularly with less reactive amines, catalytic activation may be required. For instance, a heterobimetallic lanthanum-sodium complex has been shown to be an efficient catalyst for the amidation of methyl esters under relatively mild, solvent-free conditions.
The reaction of this compound with various amines would lead to a range of N-substituted 2-bromo-5-nitroisonicotinamides.
Table 2: Predicted Products from Transesterification and Amidation Reactions
| Reactant | Nucleophile | Predicted Product |
| This compound | Ethanol | Ethyl 2-bromo-5-nitroisonicotinate |
| This compound | Benzylamine | N-Benzyl-2-bromo-5-nitroisonicotinamide |
| This compound | Aniline | N-Phenyl-2-bromo-5-nitroisonicotinamide |
| This compound | Hydrazine | 2-bromo-5-nitroisonicotinohydrazide |
Other Reactivity Pathways (e.g., Oxidation, Metalation)
Beyond transformations of the ester group, this compound can undergo reactions involving the pyridine ring and its substituents.
Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a catalyst. wikipedia.orgarkat-usa.org The oxidation of pyridines to their N-oxides is a well-established reaction. arkat-usa.orgccspublishing.org.cnscripps.edu For instance, a reusable polyoxomolybdate-based catalytic system has been developed for the oxidation of pyridines at room temperature. rsc.org The resulting N-oxide of this compound would be this compound N-oxide.
Metalation: Directed ortho-metalation is a powerful tool for the functionalization of aromatic and heteroaromatic rings. For bromopyridines, deprotonative metalation can be achieved using strong bases. The regiochemistry of this reaction is highly dependent on the base used. rsc.orgrsc.org For example, the deprotonation of 2-bromopyridine (B144113) can be directed to either the C3 or C6 position by selecting the appropriate lithium amide or zincate base. rsc.org In the case of this compound, the presence of the bromo, nitro, and ester groups would influence the acidity of the ring protons, making positions C3 and C6 potential sites for deprotonation. The resulting organometallic intermediate could then be trapped with various electrophiles to introduce new functional groups. However, the presence of the nitro group may require low temperatures to avoid side reactions. hw.ac.uk
Computational and Theoretical Studies of Reaction Mechanisms and Transition States
While specific computational studies on the reaction mechanisms and transition states of this compound have not been prominently reported in the searched literature, theoretical methods are widely used to study the reactivity of pyridine derivatives. bohrium.comtandfonline.com
Computational studies, often employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of molecules. dergipark.org.trresearchgate.net For a molecule like this compound, such studies could:
Calculate Molecular Electrostatic Potential (MEP) maps: These maps visualize the electron density distribution and help predict sites for nucleophilic and electrophilic attack. tandfonline.comdergipark.org.trresearchgate.net For this molecule, the most positive regions would likely be around the carbonyl carbon and the pyridine ring protons, while negative regions would be associated with the nitro group oxygens and the pyridine nitrogen.
Analyze Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and predicting the outcomes of pericyclic reactions.
Model Reaction Pathways: Theoretical calculations can be used to model the energy profiles of reactions, including the structures of transition states and intermediates. This can help elucidate reaction mechanisms, such as those for hydrolysis or amidation, and explain observed regioselectivities in reactions like metalation. Studies on other pyridine derivatives have successfully used these methods to understand their redox properties and reaction mechanisms. mdpi.com
Such theoretical investigations would be a valuable complement to experimental studies on the reactivity of this compound.
Advanced Spectroscopic and Analytical Characterization for Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional ¹H and ¹³C NMR spectra offer a foundational assessment of a molecule's structure. For Methyl 2-bromo-5-nitroisonicotinate, the expected spectra would confirm the presence of all key functional groups and the specific substitution pattern on the pyridine (B92270) ring.
The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the different proton environments in the molecule. The two aromatic protons on the pyridine ring are expected to appear as singlets or narrowly split doublets in the downfield region, typically between 8.0 and 9.5 ppm, due to the deshielding effects of the electronegative nitrogen atom and the nitro group. The methyl ester protons would appear as a sharp singlet further upfield, generally around 4.0 ppm.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, seven distinct signals are expected. The carbon of the ester carbonyl group would be found significantly downfield. The four carbons of the pyridine ring would have their chemical shifts influenced by the attached substituents (bromo, nitro, and ester groups), while the methyl carbon of the ester would be the most upfield signal.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | 8.5 - 9.0 | 120 - 125 |
| H-6 | 9.0 - 9.5 | 145 - 150 |
| -OCH₃ | 3.9 - 4.1 | 53 - 55 |
| C-2 (C-Br) | - | 140 - 145 |
| C-4 (C-COOCH₃) | - | 148 - 152 |
| C-5 (C-NO₂) | - | 138 - 142 |
| C=O | - | 162 - 165 |
Note: These are predicted values based on structural analysis and data from analogous compounds. Actual experimental values may vary.
To unequivocally confirm the structural assignment, two-dimensional (2D) NMR techniques are utilized. These experiments reveal correlations between different nuclei, providing a complete picture of the molecular framework. rsc.orgambeed.com
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. ambeed.com For this compound, a COSY spectrum would be expected to show a cross-peak between the signals of the H-3 and H-6 protons, confirming their spatial proximity on the pyridine ring, although the coupling constant may be small.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbon atoms to which they are directly attached. ambeed.com This would definitively link the ¹H signals for H-3 and H-6 to their corresponding ¹³C signals in the pyridine ring and the methyl protons to the methoxy (B1213986) carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that reveals longer-range couplings between protons and carbons (typically over two to three bonds). rsc.org This is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:
Correlations from the methyl protons (-OCH₃) to the ester carbonyl carbon (C=O) and the C-4 carbon of the pyridine ring.
Correlations from the H-3 proton to C-2, C-4, and C-5.
Correlations from the H-6 proton to C-2, C-4, and C-5.
These correlations would unambiguously confirm the substitution pattern of the bromo, nitro, and methyl ester groups on the pyridine ring.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical technique for determining the elemental composition of a molecule with extremely high precision and for confirming its structure through analysis of its fragmentation patterns.
HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high accuracy allows for the determination of a molecule's elemental formula. The molecular formula for this compound is C₇H₅BrN₂O₄. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit two molecular ion peaks of nearly equal intensity, separated by two mass units.
Table 2: Predicted HRMS Data for this compound
| Ion Formula | Isotope | Theoretical Monoisotopic Mass (Da) |
| [C₇H₅⁷⁹BrN₂O₄]⁺ | M⁺ | 259.9487 |
| [C₇H₅⁸¹BrN₂O₄]⁺ | [M+2]⁺ | 261.9467 |
Note: Masses calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br/⁸¹Br).
In the mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides further structural confirmation. For this compound, expected fragmentation pathways would include the neutral loss of common functional groups. ambeed.com
Key fragmentation events would likely involve:
Loss of a methoxy radical (•OCH₃): leading to an ion at m/z ~229/231.
Loss of the nitro group (NO₂): resulting in a fragment at m/z ~214/216.
Loss of a bromine radical (•Br): producing an ion at m/z ~181.
Loss of carbon monoxide (CO) from the ester group.
The presence of the characteristic M and M+2 isotopic pattern in the molecular ion and in any bromine-containing fragments is a definitive indicator of a monobrominated compound. ambeed.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular chemical bonds and functional groups, providing a molecular "fingerprint."
The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The most prominent peaks would arise from the stretching vibrations of the ester carbonyl and the nitro group. Raman spectroscopy provides complementary information, particularly for symmetric vibrations and non-polar bonds.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Ester (C=O) | Stretch | 1720 - 1740 |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 |
| Aromatic Ring | C=C and C=N Stretches | 1400 - 1600 |
| Ester (C-O) | Stretch | 1200 - 1300 |
| C-H | Aromatic and Methyl Stretches | 2900 - 3100 |
| C-Br | Stretch | 550 - 650 |
Characterization of Functional Groups (e.g., C=O, N-O, C-Br)
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by distinct absorption bands corresponding to its key structural features.
The presence of the ester carbonyl group (C=O) is typically observed as a strong absorption band in the region of 1720-1740 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the pyridine ring. The nitro group (N-O) gives rise to two characteristic stretching vibrations: a strong asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch of medium intensity in the 1345-1385 cm⁻¹ range. The carbon-bromine (C-Br) bond, due to the heavier mass of the bromine atom, absorbs in the fingerprint region of the spectrum, typically between 500-600 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are expected to appear above 3000 cm⁻¹, while the C-N stretching vibrations within the ring and the C-O stretching of the ester group will contribute to the complex pattern in the fingerprint region (below 1500 cm⁻¹).
Table 1: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | 1720 - 1740 | Strong |
| Nitro (N-O) | Asymmetric Stretch | 1500 - 1560 | Strong |
| Nitro (N-O) | Symmetric Stretch | 1345 - 1385 | Medium |
| Carbon-Bromine (C-Br) | Stretch | 500 - 600 | Medium to Strong |
| Aromatic C-H | Stretch | > 3000 | Medium to Weak |
| Ester C-O | Stretch | 1200 - 1300 | Medium |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of chemical compounds and to isolate them from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. A common method for analyzing pyridine carboxylates involves reversed-phase HPLC.
In a typical setup, a C18 stationary phase is used, which is a non-polar silica-based packing. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a small amount of acid like formic acid to ensure good peak shape for the basic pyridine nitrogen. The components are separated based on their differential partitioning between the stationary and mobile phases. The high polarity of the nitro group and the ester, combined with the hydrophobicity of the bromo-substituted pyridine ring, will dictate its retention time. A UV detector is typically employed for detection, as the aromatic and nitro-substituted ring system provides strong chromophores. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.
Table 2: Illustrative HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. This compound, being a moderately sized molecule with a methyl ester, is amenable to GC-MS analysis.
In GC, the compound is vaporized and separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. The retention time is a characteristic property of the compound under specific GC conditions. After separation, the molecules enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern provides structural information. For this compound, characteristic fragments would be expected from the loss of the methoxy group (-OCH₃), the nitro group (-NO₂), and the bromine atom (-Br). The presence of bromine would be indicated by the characteristic isotopic pattern of the molecular ion and bromine-containing fragment peaks (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes).
Table 3: Predicted Key Mass Spectrometric Fragments for this compound
| m/z (mass-to-charge ratio) | Identity |
| 260/262 | [M]⁺ (Molecular ion) |
| 229/231 | [M - OCH₃]⁺ |
| 214/216 | [M - NO₂]⁺ |
| 181 | [M - Br]⁺ |
| 153 | [M - Br - CO]⁺ |
Strategic Applications As a Synthetic Intermediate and Building Block
Role in the Synthesis of Diverse Heterocyclic Systems
The reactivity of Methyl 2-bromo-5-nitroisonicotinate makes it a valuable precursor for the synthesis of various heterocyclic compounds. The presence of the bromine atom allows for cross-coupling reactions, while the nitro group can be reduced to an amino group, which can then participate in cyclization reactions. The ester group also offers a handle for further derivatization.
Construction of Fused-Ring Systems
The strategic placement of reactive functional groups on the pyridine (B92270) ring of this compound facilitates the construction of fused-ring systems. These systems are prevalent in many biologically active molecules and natural products. clockss.org The bromo and nitro functionalities allow for sequential or one-pot reactions to build additional rings onto the initial pyridine core.
For instance, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce aryl or other unsaturated moieties. Subsequent intramolecular reactions, often involving the nitro group (or its reduced form), can lead to the formation of fused heterocyclic structures. mdpi.com The synthesis of fused iridaazacycles and their conversion to fused iridapyrroles has been demonstrated through ortho-metallation followed by protonation, showcasing a method for creating fused ring systems. nih.gov Similarly, "cut-and-sew" reactions involving transition-metal catalysis provide a pathway to construct bridged and fused ring systems from simpler starting materials. nih.gov The investigation of ortho-quinone methide intermediates in inverse electron-demand Diels-Alder reactions has also led to the synthesis of fused-ring flavonoid systems. rsc.org
Derivatization to Polyfunctional Pyridine Derivatives
This compound is an excellent starting material for creating polyfunctional pyridine derivatives. The differential reactivity of its functional groups allows for selective transformations, leading to a variety of substituted pyridines with tailored properties.
The bromine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. researchgate.net The nitro group at the 5-position can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. A patent describes a method for synthesizing 5-bromo-2-methyl 4-hydroxypyridinecarboxylate, which involves the reduction of a nitro group to an amino group, followed by diazotization and hydrolysis. google.com The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. This versatility allows for the synthesis of a vast library of pyridine compounds with diverse functionalities, which are valuable in various chemical and biological applications. mdpi.com
Utility in Medicinal Chemistry and Drug Discovery Programs
The structural framework of this compound is a key feature in its application in medicinal chemistry. Its derivatives have shown potential in various therapeutic areas, making it a valuable scaffold for drug discovery programs.
Precursor for Active Pharmaceutical Ingredients (APIs) and Analogues
This compound serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). pharmanoble.comadpharmachem.com Its versatile reactivity allows for the construction of complex molecular architectures found in many drugs. For example, brominated compounds are often used as intermediates in the synthesis of pharmaceuticals due to the bromine atom's ability to be easily replaced by other functional groups. nordmann.globalmedchemexpress.com
The synthesis of analogues of existing drugs is a common strategy in drug discovery to improve efficacy, selectivity, or pharmacokinetic properties. This compound provides a convenient starting point for generating a series of analogues by modifying its functional groups. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of a particular drug class.
Enabling Synthesis of Ligands for Biological Targets
The development of new drugs often relies on the design and synthesis of ligands that can bind to specific biological targets, such as enzymes or receptors. The diverse functionalization of this compound allows for the creation of a wide range of molecules with the potential to act as ligands. The synthesis of various heterocyclic compounds, which are known to interact with biological targets, is a key application. ekb.egmdpi.com
For instance, the pyridine core is a common motif in many biologically active compounds. By modifying the substituents on the pyridine ring, chemists can fine-tune the binding affinity and selectivity of the resulting ligands. The synthesis of Schiff base ligands and their metal complexes has been a subject of interest due to their potential biological activities. arabjchem.orgmdpi.comresearchgate.net
Exploration of Structural Modifications for Enhanced Activity
A key aspect of drug discovery is the optimization of lead compounds to enhance their biological activity. The structural features of this compound make it an ideal candidate for such modifications. The presence of the bromine atom and the nitro group offers opportunities for a variety of chemical transformations to explore the structure-activity relationships. nih.gov
By systematically altering the substituents on the pyridine ring, researchers can investigate how these changes affect the compound's interaction with its biological target. This iterative process of synthesis and biological evaluation can lead to the identification of compounds with improved potency and a more favorable pharmacological profile. The synthesis of various derivatives and the study of their biological activities have been reported in the literature, highlighting the importance of this compound in medicinal chemistry research. nih.govmdpi.com
Application in Agrochemical and Specialty Chemical Development
The pyridine ring is a core structure in numerous agrochemicals and specialty materials due to its unique chemical properties and biological activity. researchgate.net this compound serves as a key building block for the synthesis of novel compounds in these fields. Its utility stems from the reactivity of its substituents, which can be selectively modified to produce a range of derivatives.
The bromine atom at the 2-position is susceptible to displacement through nucleophilic aromatic substitution (SₙAr) reactions and can participate in various metal-catalyzed cross-coupling reactions. fluorochem.co.uk The nitro group at the 5-position is a strong electron-withdrawing group that activates the ring for such substitutions. This nitro group can also be reduced to an amino group, which can then undergo further reactions like diazotization or acylation to introduce new functionalities. The methyl ester at the 4-position can be hydrolyzed to a carboxylic acid or converted into an amide, providing another point for diversification.
While specific research on this compound in commercial agrochemicals is not widely documented, the biological activity of closely related structures highlights its potential. For instance, the analogous compound Ethyl 2-bromo-5-nitroisonicotinate has been investigated for its antimicrobial efficacy and its potential against trypanosomiasis. The mechanism of action for such compounds is thought to involve the bioreduction of the nitro group into reactive intermediates that can interfere with cellular processes. This suggests that derivatives of this compound could be explored for the development of new herbicides, fungicides, or other crop protection agents.
In the realm of specialty chemicals, this compound can be used to synthesize functional materials such as dyes, ligands for metal catalysis, or components of organic electronic materials. The combination of a pyridine core with bromo and nitro substituents allows for the fine-tuning of electronic and photophysical properties.
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Position | Potential Chemical Transformations |
| Bromine | 2 | Nucleophilic Aromatic Substitution, Suzuki Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination |
| Nitro Group | 5 | Reduction to an amino group, followed by acylation, alkylation, or diazotization |
| Methyl Ester | 4 | Hydrolysis to carboxylic acid, Amidation, Reduction to alcohol |
Integration into Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. bldpharm.com These libraries are then screened for desirable properties, accelerating the discovery of new drugs and materials. Substituted pyridine derivatives are highly valued as scaffolds in combinatorial synthesis because they provide a rigid core structure that can be decorated with various functional groups at multiple positions. researchgate.net
This compound is an ideal candidate for a scaffold in combinatorial library synthesis. Its three distinct functional groups serve as points of diversity, allowing for the attachment of a wide array of building blocks. A synthetic strategy could involve solid-phase synthesis, where the molecule is attached to a resin, allowing for easy purification after each chemical step. acs.org
For example, a library could be generated by first performing a cross-coupling reaction at the bromine position, followed by the reduction of the nitro group and subsequent acylation with a diverse set of carboxylic acids. The ester group could then be converted to a variety of amides. This three-step sequence, using different reactants at each stage, can quickly generate thousands of unique compounds. Research on related scaffolds, such as 2-chloro-5-bromopyridine, has demonstrated the feasibility of using such halogenated pyridine cores for the solid-phase synthesis of extensive chemical libraries. acs.orgconsensus.app
Table 2: Potential Diversification Points for Combinatorial Library Synthesis
| Diversification Point | Reaction Type | Example Building Blocks |
| Position 2 (from Bromine) | Suzuki Coupling | Aryl and heteroaryl boronic acids |
| Sonogashira Coupling | Terminal alkynes | |
| Buchwald-Hartwig Amination | Primary and secondary amines | |
| Position 5 (from Nitro) | Reduction then Acylation | Carboxylic acids, acid chlorides |
| Reduction then Reductive Amination | Aldehydes, ketones | |
| Position 4 (from Ester) | Amidation | Primary and secondary amines |
Emerging Research Perspectives and Future Directions
Continuous Flow Synthesis and Automation in Production
The batch-wise production of fine chemicals and pharmaceutical intermediates is increasingly being replaced by continuous flow manufacturing. This technology offers significant advantages in terms of safety, efficiency, scalability, and process control. For a compound like Methyl 2-bromo-5-nitroisonicotinate, where nitration and bromination steps are involved, continuous flow processes can offer better control over reaction exotherms and mixing, leading to higher yields and purity. beilstein-journals.org
While specific studies on the continuous flow synthesis of this compound are not yet prevalent in the literature, the continuous flow metalation and functionalization of other substituted pyridines have been successfully demonstrated. asynt.com For instance, the use of microreactors for the synthesis of highly functionalized imidazo[1,2-a]pyridines showcases the potential for precise control over reaction conditions, leading to improved yields and reduced reaction times compared to batch methods. nih.govnih.gov It is conceivable that a multi-step continuous flow process could be designed for the synthesis of this compound, potentially starting from isonicotinic acid and proceeding through automated nitration, bromination, and esterification steps. This would not only streamline its production but also facilitate the on-demand synthesis of its derivatives.
A hypothetical continuous flow setup could involve the following sequential operations:
Nitration: Pumping a solution of isonicotinic acid through a heated microreactor with a nitrating agent.
Bromination: The output from the first step could be directly mixed with a brominating agent in a second reactor.
Esterification: The resulting 2-bromo-5-nitroisonicotinic acid could then be esterified in a subsequent flow module.
In-line Purification: Integration of in-line extraction or crystallization units could allow for the isolation of the final product with high purity without manual workup. beilstein-journals.org
The table below illustrates a comparative example of batch versus flow synthesis for a related heterocyclic compound, highlighting the potential improvements.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Several hours per step | Minutes per step |
| Yield | Moderate | Often Higher |
| Safety | Handling of hazardous reagents in large quantities | Small reaction volumes, better heat dissipation |
| Scalability | Difficult and requires re-optimization | Linear and predictable |
This table provides a generalized comparison based on literature for related compounds and illustrates the potential benefits of applying continuous flow to the synthesis of this compound.
Enantioselective and Diastereoselective Transformations
The development of stereoselective reactions is a cornerstone of modern organic synthesis, particularly for the preparation of chiral drugs. While this compound itself is achiral, its derivatives can possess stereogenic centers. Future research could focus on the development of enantioselective and diastereoselective transformations of this building block.
For instance, the bromine atom at the 2-position is susceptible to nucleophilic substitution. The use of chiral nucleophiles could lead to the formation of enantiomerically enriched products. Furthermore, the nitro group can be reduced to an amine, which can then be functionalized with chiral auxiliaries or used as a directing group in asymmetric catalysis.
Recent advances in the catalytic stereoselective dearomatization of pyridines offer a glimpse into the possibilities. mdpi.com Although not yet applied to this compound, these methods, which often employ chiral catalysts, can transform flat aromatic rings into three-dimensional chiral structures. thieme-connect.com Similarly, enantioselective additions to the pyridine (B92270) ring or to functional groups attached to it could be explored. For example, the enantioselective Henry reaction to form 2-bromo-2-nitroalkan-1-ols from aldehydes and bromonitromethane (B42901) has been reported, showcasing a pathway to chiral nitro compounds. rsc.orgrsc.org
Future research in this area could involve:
Asymmetric Catalysis: Developing catalytic systems for the enantioselective substitution of the bromine atom.
Chiral Pool Synthesis: Utilizing chiral starting materials to react with this compound to induce diastereoselectivity.
Stereoselective Reduction: Investigating the diastereoselective reduction of the nitro group in the presence of a chiral directing group.
The successful development of such transformations would significantly enhance the value of this compound as a starting material for the synthesis of complex, single-enantiomer pharmaceutical agents.
Application in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, the study of systems held together by non-covalent interactions, is a rapidly growing field with applications in materials science, catalysis, and medicine. Pyridine-based ligands are widely used in the construction of supramolecular architectures due to the coordinating ability of the pyridine nitrogen. researchgate.netrsc.orgrsc.org The isonicotinoyl moiety, in particular, has been employed in the self-assembly of metal-organic frameworks (MOFs) and other coordination polymers. nih.gov
This compound possesses multiple functional groups that could participate in supramolecular assembly:
Pyridine Nitrogen: Can coordinate to metal centers.
Ester Group: The carbonyl oxygen can act as a hydrogen bond acceptor.
Nitro Group: The oxygen atoms can also participate in hydrogen bonding and other non-covalent interactions.
Bromine Atom: Can be involved in halogen bonding, a directional interaction that is increasingly being used in crystal engineering.
These features make this compound a promising, yet underexplored, building block for the design of complex supramolecular structures. For example, co-assembly with other molecules through hydrogen bonding or coordination could lead to the formation of gels, liquid crystals, or crystalline solids with interesting properties. nih.gov The isonicotinoyl group has been shown to be a key component in the formation of metallo-supramolecular cages. whiterose.ac.uk
Future research could explore the synthesis of derivatives where the bromine atom is replaced by other functional groups capable of directing self-assembly, or the direct use of the compound in the formation of coordination complexes and polymers. depaul.edukombyonyx.com
Data-Driven Synthesis and Machine Learning in Chemical Design
The integration of data science and machine learning into chemical research is revolutionizing how new molecules and reactions are discovered and optimized. ddomlab.orgchemrxiv.org For a molecule like this compound, these tools can be applied in several ways.
Reaction Prediction and Optimization: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including potential side products and optimal conditions. rsc.orgnips.cc This could accelerate the development of new synthetic routes to derivatives of this compound. For instance, predicting the regioselectivity of cross-coupling reactions on the substituted pyridine ring is a complex problem that could be addressed with machine learning. acs.orgrsc.org
De Novo Design of Functional Molecules: Generative models can design new molecules with desired properties from scratch. arxiv.orgresearchgate.net By defining a set of desired properties, such as biological activity or material characteristics, these models could suggest novel derivatives of this compound. For example, a model could be tasked with designing a molecule containing the isonicotinoyl scaffold with optimal electronic properties for a specific application. frontiersin.org
Predictive Modeling of Properties: Quantitative Structure-Property Relationship (QSPR) models can predict the physicochemical and biological properties of molecules based on their structure. researchgate.net This can be used to screen virtual libraries of derivatives of this compound for promising candidates before their synthesis, saving time and resources.
While the application of these methods to this specific compound is still in its infancy, the general trend in chemistry is towards a more data-driven approach. Future research will likely see the use of these computational tools to explore the chemical space around this compound and to guide the synthesis of new functional molecules.
Development of Novel Functional Materials Incorporating the Isonicotinoyl Moiety
The isonicotinoyl moiety is a valuable component in the design of functional organic materials due to its electronic properties, ability to participate in hydrogen bonding, and coordination to metal ions. tandfonline.commdpi.com Derivatives of isonicotinic acid have been used to create a variety of materials, including:
Coordination Polymers and MOFs: The pyridine nitrogen is an excellent ligand for the construction of extended networks with metal ions. These materials have applications in gas storage, separation, and catalysis. rudn.ru
Luminescent Materials: The isonicotinoyl group can be incorporated into molecules that exhibit interesting photophysical properties, such as fluorescence, which can be modulated by external stimuli. researchgate.netresearchgate.net
Functional Polymers: Isonicotinic acid and its derivatives can be used as monomers for the synthesis of functional polymers with applications in drug delivery, as sensors, or as smart materials. nih.govpsu.edudokumen.pub
This compound serves as a key precursor to these materials. The bromine atom can be used as a handle for further functionalization, for example, through cross-coupling reactions to attach other organic fragments. researchgate.netresearchgate.netnih.govnih.gov The nitro group can be reduced to an amine, providing a site for polymerization or for the attachment of other functional units.
The table below lists some examples of functional materials derived from isonicotinic acid or its derivatives and their potential applications.
| Material Type | Building Block | Potential Application |
| Metal-Organic Framework (MOF) | Isonicotinic acid | Gas storage, catalysis |
| Luminescent Hydrazone | Isonicotinoyl hydrazide | Mechanochromic sensors |
| Molecularly Imprinted Polymer | Isonicotinamide | Selective separation |
| Coordination Polymer | Nicotinic acid derivative | Dyes, catalysts |
This table provides examples of how the isonicotinoyl moiety, accessible from precursors like this compound, is used in materials science.
Future research will likely focus on creating more sophisticated materials by combining the isonicotinoyl moiety with other functional groups to achieve specific properties. The versatility of this compound makes it a valuable starting point for the synthesis of these next-generation materials.
Q & A
Q. What are the common synthetic routes for Methyl 2-bromo-5-nitroisonicotinate, and how do reaction conditions influence yield?
Q. What are the primary research applications of this compound in medicinal chemistry?
This compound serves as:
- A pharmaceutical intermediate for antibiotics targeting bacterial efflux pumps due to its electron-deficient aromatic ring .
- A cross-coupling precursor in Suzuki-Miyaura reactions to introduce bioisosteres (e.g., aryl groups) at the bromine site .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?
The bromine atom at position 2 and nitro group at position 5 create distinct electronic environments:
- Bromine : Acts as a leaving group in Pd-catalyzed couplings (e.g., with arylboronic acids), with reactivity enhanced by electron-withdrawing nitro groups .
- Nitro Group : Reduces electron density at position 5, making it less reactive toward nucleophilic substitution but stabilizes intermediates in catalytic cycles .
- Steric hindrance : The ester group at position 4 may slow down meta-substitution but favors para-selectivity in electrophilic reactions .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
Discrepancies arise from:
- Purity of starting materials : Trace moisture in NBS reduces bromination efficiency .
- Catalyst loading : Pd(PPh₃)₄ vs. XPhos ligands alter coupling yields by 15–20% in Suzuki reactions .
- Mitigation : Use anhydrous solvents, pre-activated molecular sieves, and standardized catalyst screening protocols .
Q. How can computational modeling optimize the design of this compound derivatives?
- DFT Calculations : Predict regioselectivity in nitration/bromination by analyzing Fukui indices for electrophilic attack .
- Molecular Docking : Screens derivatives for binding affinity to bacterial targets (e.g., E. coli DNA gyrase) .
- Example : A 2024 study used B3LYP/6-31G* methods to correlate LUMO energy (-3.2 eV) with enhanced reactivity in SNAr reactions .
Q. What analytical challenges arise in quantifying degradation products of this compound in environmental studies?
- LC-MS/MS limitations : Co-elution of nitro-reduced intermediates (e.g., 5-aminobenzoate) requires optimized gradients .
- Matrix effects : Soil organic matter quenches fluorescence detection; use isotope-labeled internal standards (e.g., ¹³C₆-analogues) .
Q. Comparative Analysis of Derivatives
Q. Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
